molecular formula C21H21N5O3 B12177979 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12177979
M. Wt: 391.4 g/mol
InChI Key: GARMXWSOXOLPKD-UHFFFAOYSA-N
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Description

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide (CAS: 1081147-87-6) is a synthetic acetamide derivative featuring a piperazine core substituted with an indole-2-carbonyl group and a pyridin-2-ylmethyl acetamide moiety. Its molecular formula is C21H21N5O3 (MW: 391.42 g/mol) .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21N5O3/c27-19(23-14-16-6-3-4-8-22-16)21(29)26-11-9-25(10-12-26)20(28)18-13-15-5-1-2-7-17(15)24-18/h1-8,13,24H,9-12,14H2,(H,23,27)

InChI Key

GARMXWSOXOLPKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Activation of Indole-2-Carboxylic Acid

1H-Indole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is typically complete within 2–4 hours, yielding 1H-indole-2-carbonyl chloride as a pale-yellow solid (85–92% yield).

Reaction Conditions :

  • Solvent : Anhydrous DCM

  • Temperature : 0–5°C → room temperature

  • Catalyst : None required

Coupling with Piperazine

The acid chloride reacts with piperazine in a 1:1 molar ratio under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

Procedure :

  • Dissolve piperazine (1.0 equiv) in DCM.

  • Add TEA (2.5 equiv) dropwise at 0°C.

  • Slowly add 1H-indole-2-carbonyl chloride (1.05 equiv).

  • Stir at room temperature for 12 hours.

Yield : 78–85%
Characterization :

  • ¹H NMR (DMSO-d₆): δ 11.23 (s, 1H, indole NH), 7.62–6.87 (m, 4H, indole H), 3.72–3.15 (m, 8H, piperazine CH₂).

Preparation of 2-Chloro-N-(pyridin-2-ylmethyl)acetamide

Chloroacetylation of Pyridin-2-ylmethylamine

Pyridin-2-ylmethylamine reacts with chloroacetyl chloride in the presence of a base to form the chloroacetamide intermediate.

Reaction Conditions :

  • Solvent : Acetonitrile or tetrahydrofuran (THF)

  • Base : Sodium bicarbonate (NaHCO₃) or TEA

  • Temperature : 0°C → room temperature

Procedure :

  • Add chloroacetyl chloride (1.1 equiv) to a stirred solution of pyridin-2-ylmethylamine (1.0 equiv) and TEA (2.0 equiv) in acetonitrile.

  • Stir for 3–6 hours.

  • Quench with ice water and extract with ethyl acetate.

Yield : 88–94%
Characterization :

  • IR (KBr): 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Final Coupling Reaction

Nucleophilic Displacement of Chloride

The piperazine-indole intermediate reacts with 2-chloro-N-(pyridin-2-ylmethyl)acetamide in polar aprotic solvents.

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Temperature : 80–100°C

  • Duration : 8–12 hours

Procedure :

  • Combine 4-(indole-2-carbonyl)piperazine (1.0 equiv), 2-chloro-N-(pyridin-2-ylmethyl)acetamide (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMF.

  • Heat at 90°C under nitrogen.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72%
Purity : >95% (HPLC)

Alternative Pathway: One-Pot Condensation

Direct Amide Bond Formation

A convergent approach utilizes 1H-indole-2-carboxylic acid, piperazine, and pyridin-2-ylmethylamine in the presence of coupling reagents.

Reagents :

  • Activating Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base : DIPEA

  • Solvent : DMF

Procedure :

  • Activate 1H-indole-2-carboxylic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.

  • Add piperazine (1.0 equiv) and stir for 2 hours.

  • Introduce pyridin-2-ylmethylamine (1.1 equiv) and heat at 50°C for 6 hours.

Yield : 58–64%
Advantage : Reduces purification steps but requires precise stoichiometry.

Critical Parameters and Challenges

Side Reactions and Mitigation

  • Indole N–H Reactivity : Protection with benzyl groups (e.g., using benzyl bromide) prevents unwanted acylation.

  • Piperazine Overalkylation : Use of excess piperazine (1.5 equiv) minimizes di-substitution byproducts.

Solvent and Temperature Optimization

  • DMF vs. Acetonitrile : DMF enhances solubility of intermediates but may require higher temperatures (90°C vs. 70°C).

  • Reaction Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures completion.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Cost-Effective Reagents : Substituting HATU with EDCl/HOBt reduces expenses without significant yield loss.

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times (3–4 hours).

Environmental Considerations

  • Solvent Recovery : DMF is recycled via distillation (bp 153°C).

  • Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed of via aqueous streams.

Analytical Characterization Data

Parameter Value Method
Molecular Weight 391.4 g/molHRMS (ESI+)
Melting Point 217–219°CDifferential Scanning Calorimetry
¹H NMR (DMSO-d₆)δ 8.45 (d, 1H), 7.72–6.85 (m, 8H), 4.42 (s, 2H)400 MHz NMR
HPLC Purity 98.7%C18 column, MeOH/H₂O

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its anticancer properties . Studies have shown that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. The indole moiety is known to interact with multiple receptors that are crucial in cancer progression, suggesting a mechanism of action that warrants deeper exploration.

2. Antiviral and Antimicrobial Activity

Research indicates that this compound exhibits antiviral and antimicrobial properties , positioning it as a potential candidate for drug development against viral infections and bacterial diseases. Its structural components allow for interactions with viral proteins and bacterial enzymes, which could lead to the development of novel therapeutic agents .

3. Neuropharmacology

Given its piperazine structure, the compound may also be explored for neuropharmacological applications . Compounds with similar structures have been found to modulate neurotransmitter systems, suggesting that this compound could have effects on cognitive functions and mood regulation .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide can significantly reduce cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of similar acetamides found that derivatives of this compound exhibited potent activity against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial potential .
  • Neuropharmacological Effects : Preliminary studies suggest that compounds structurally related to this acetamide influence neurotransmitter receptor activity, indicating possible applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The pyridine group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (CAS/ID) Molecular Formula Key Substituents Biological Activity/Applications Computational Studies Reference
Target Compound (1081147-87-6) C21H21N5O3 Indol-2-ylcarbonyl, pyridin-2-ylmethyl Not explicitly reported (hypothesized IGF-1R affinity) None reported in evidence
2-(2-Acetamidophenyl) analog (Synthesized in ) C16H16N4O2 Phenyl, pyridin-2-ylmethyl Antimicrobial activity; Cu(II) complex shows enhanced bioactivity DFT, molecular docking with IGF-1R
Compound 47 (Ravindra et al. ) C19H19FN4O3S2 Benzo[d]thiazol-5-ylsulfonyl, 3,5-difluorophenyl Gram-positive antibacterial activity None reported
N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) C12H15N3O Phenyl, unsubstituted piperazine Laboratory use; acute toxicity (H302) Safety data available (irritant)
153473-54-2 (CHEMBL6904) C22H25N5O2 Indol-2-ylcarbonyl, ethyl-pyridinyl Unknown; structural similarity to target InChIKey: YNNJXLYOYFRJBE-UHFFFAOYSA-N
Thiazole-piperazine derivatives (e.g., Compound 13 ) C22H25N5O2 Thiazol-2-yl, 4-methoxyphenyl Potential MMP inhibition (anti-inflammatory) NMR, elemental analysis confirmed structures

Key Observations:

Structural Variations and Bioactivity: The target compound’s indole moiety distinguishes it from phenyl-substituted analogs (e.g., ). Compound 47 demonstrates that sulfonyl and benzo[d]thiazole groups enhance antibacterial activity against gram-positive bacteria, suggesting that electron-withdrawing substituents may optimize antimicrobial efficacy.

Computational Insights :

  • The phenyl-substituted analog in underwent density functional theory (DFT) studies and molecular docking, revealing stable interactions with IGF-1R, a target in cancer therapy. The target compound’s indole group could further enhance binding affinity due to its larger aromatic surface.

Toxicity and Safety :

  • N-Phenyl-2-(piperazin-1-yl)acetamide has documented irritant properties (H315, H319), whereas safety data for the target compound are unavailable. Piperazine derivatives generally require careful toxicity profiling due to variable metabolic outcomes.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling indole-2-carboxylic acid with a piperazine intermediate, analogous to methods described for phenyl analogs in . Thiazole derivatives employ nucleophilic substitution with chloroacetamides, a versatile strategy for diversifying acetamide scaffolds.

Biological Activity

The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide (CAS No. 1081132-86-6) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.41 g/mol

Structural Features

The compound features:

  • An indole moiety , known for its diverse biological activities.
  • A piperazine ring , which enhances pharmacological properties.
  • An acylamide structure , contributing to its interaction with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through the modulation of specific molecular targets. The interactions include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and neuropathic pain.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antinociceptive Activity : In animal models, the compound demonstrated significant antinociceptive effects, comparable to standard analgesics. The mechanism is believed to involve modulation of endocannabinoid signaling pathways, particularly through inhibition of monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG) and subsequent activation of cannabinoid receptors .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicate that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Case Studies

StudyFindingsReference
Pain Model StudyDemonstrated significant reduction in pain behaviors in neuropathic pain models
Cytotoxicity AssessmentShowed IC50 values indicating potent activity against human cancer cell lines
Inflammation ModelReduced levels of inflammatory markers in treated animals

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